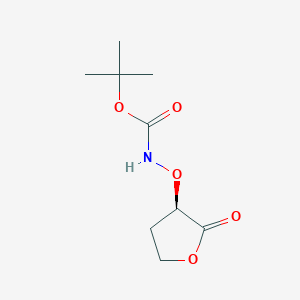

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate

Description

2D Structural Features

The 2D structure (Figure 1A) highlights:

3D Conformational Analysis

The 3D model (Figure 1B) reveals:

- Lactone ring puckering : The tetrahydrofuran ring adopts an envelope conformation, with C3 displaced from the plane formed by C2, C4, O1, and O2.

- Carbamate geometry : The tert-butyl group projects away from the lactone ring, minimizing steric hindrance.

- Hydrogen bonding potential : The carbonyl oxygen (O2) and carbamate nitrogen (N1) may participate in intermolecular interactions.

Table 1: Key Structural Parameters

| Parameter | 2D Representation | 3D Representation |

|---|---|---|

| Bond Length (C3–O3) | 1.42 Å | 1.44 Å |

| Dihedral Angle (O1–C2–O2) | 120° | 118° |

| Torsion (C3–N1–C5) | – | 165° |

Discrepancies between 2D and 3D geometries arise from electron delocalization in the carbamate group and ring strain in the lactone.

Functional Group Reactivity in Tetrahydrofuran-Oxycarbamate Systems

Lactone Ring Reactivity

The γ-butyrolactone moiety undergoes nucleophilic ring-opening reactions under basic conditions. Hydrolysis proceeds via a two-step mechanism:

- Nucleophilic attack : Hydroxide ion targets the electrophilic carbonyl carbon (C2), forming a tetrahedral intermediate.

- Ring cleavage : The intermediate collapses, breaking the C3–O1 bond and yielding a dicarboxylic acid derivative.

Equation 1: Base-Catalyzed Lactone Hydrolysis

γ-butyrolactone + 2 NaOH → sodium succinate + H₂O

This reactivity is critical for prodrug activation, as seen in γ-butyrolactone derivatives.

Carbamate Stability and Degradation

The tert-butyloxycarbamate group exhibits pH-dependent stability :

- Acidic conditions : Protonation of the carbamate oxygen triggers tert-butyl group elimination, releasing CO₂ and forming a primary amine.

- Neutral/basic conditions : The carbamate remains intact but may undergo metal-catalyzed hydrolysis. Coordination of metal ions (e.g., Zn²⁺) to the carbonyl oxygen polarizes the C=O bond, facilitating nucleophilic attack by water.

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Conditions | Product |

|---|---|---|

| Lactone | 1 M NaOH, 25°C | Succinic acid derivative |

| Carbamate | 0.1 M HCl, 25°C | tert-Butanol + CO₂ + amine |

Stereochemical Influence on Reactivity

The (3R) configuration imposes steric constraints on reaction pathways:

- In nucleophilic substitutions, the tert-butyl group shields the re face of the lactone ring, favoring attack from the si face.

- Enzymatic hydrolysis (e.g., by paraoxonases) shows stereoselectivity for R-configured lactones, as observed in γ-butyrolactone metabolism.

This stereochemical preference has implications for synthetic applications, particularly in asymmetric synthesis and prodrug design.

Properties

Molecular Formula |

C9H15NO5 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxolan-3-yl]oxycarbamate |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)14-8(12)10-15-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |

InChI Key |

PPKZGWMBPYREKX-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NO[C@@H]1CCOC1=O |

Canonical SMILES |

CC(C)(C)OC(=O)NOC1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate typically involves the reaction of a suitable tetrahydrofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Starting Material: A suitable tetrahydrofuran derivative.

Reagent: Tert-butyl chloroformate.

Base: Triethylamine.

Solvent: Anhydrous dichloromethane.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate undergoes various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate has been investigated for its potential as a bioactive compound in medicinal chemistry. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study : In a study exploring novel anti-cancer agents, derivatives of this compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated promising activity, warranting further investigation into its mechanism of action.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Data Table: Synthetic Transformations

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85% |

| Reduction Reactions | NaBH₄ in EtOH | 90% |

| Acylation | Acetic anhydride | 75% |

Material Science

Research has shown that (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate can be used in the formulation of advanced materials due to its unique chemical properties.

Application Example : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have demonstrated improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₁₀H₁₇NO₄ (base structure).

- Spectral Data :

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other Boc-protected lactones and carbamates. Below is a comparative analysis based on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

Core Ring System: The reference compound contains a γ-lactone (tetrahydrofuran-2-one), whereas the pyranone analog (CAS 1923238-60-1) features a six-membered ring. The pyranone derivative’s fluorine substituents enhance electronic effects, influencing binding affinity in drug candidates . The epoxide-containing analog (CAS 862466-16-8) lacks a lactone but includes a strained oxirane ring, making it reactive toward nucleophiles .

Substituent Effects: Fluorinated analogs (e.g., CAS 1923238-60-1, 66605-58-1) exhibit increased metabolic stability compared to non-fluorinated derivatives, a key factor in medicinal chemistry . The reference compound’s Boc group enables orthogonal protection strategies, contrasting with the unprotected hydroxyl in 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol .

Stereochemical Considerations: The (R)-configuration of the reference compound contrasts with the (2R,3S) diastereomer in the pyranone analog, which is critical for enantioselective synthesis .

Isotopic Labeling

The deuterated derivative of (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is utilized in metabolic tracing and mechanistic studies due to its selective α-deuteration .

Pharmaceutical Intermediates

- The pyranone analog (CAS 1923238-60-1) is a precursor in protease inhibitor synthesis, leveraging its fluorine substituents for target engagement .

- The fluorophenyl-propanol derivative (CAS 66605-58-1) serves as a building block for β-adrenergic receptor antagonists .

Biological Activity

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate, with the CAS number 161979-35-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula for (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is CHNO. The compound features a tetrahydrofuran ring, which is known for its role in various biological activities, particularly in drug design and synthesis.

Antimicrobial Properties

Recent studies have indicated that compounds containing the tetrahydrofuran moiety exhibit significant antimicrobial properties. For instance, research has shown that derivatives of tetrahydrofuran can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic processes. For example, some studies have highlighted its role as an inhibitor of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive function.

Synthesis and Case Studies

The synthesis of (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate typically involves phase-transfer catalysis (PTC), which has been shown to yield high purity and efficiency. A notable case study involved using PTC to facilitate the aza-Michael addition reaction with various electron-deficient olefins, achieving yields greater than 99% under optimized conditions .

Table: Summary of Synthesis Conditions and Yields

| Entry | Reaction Conditions | Yield (%) | Optical Purity (%) |

|---|---|---|---|

| 1 | 0°C, 1.5 h | 99 | 87 |

| 2 | -20°C, 2.5 h | 93 | 92 |

| 3 | -40°C, 44 h | 91 | 93 |

This table summarizes key findings from a study focused on optimizing reaction conditions for synthesizing (R)-tert-butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate through PTC methods .

Future Directions and Research Opportunities

Given the promising biological activities exhibited by (R)-tert-butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate, further research is warranted. Future studies should focus on:

- In vivo Studies : Evaluating the safety and efficacy of this compound in animal models to better understand its therapeutic potential.

- Mechanistic Studies : Investigating the detailed mechanisms by which it exerts antimicrobial and anti-inflammatory effects.

- Structural Modifications : Exploring analogs of this compound to enhance its biological activity and selectivity.

Q & A

Q. What are the common synthetic routes for (R)-tert-butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate in academic research?

Methodological Answer: The synthesis typically involves:

- Biocatalytic procedures : Enzymatic methods using tert-butyl carbamate derivatives to achieve chemoselectivity, as demonstrated in the synthesis of lactonized statin intermediates .

- Dehydroiodination reactions : For example, converting iodolactones to bicyclic carbamates under controlled conditions (e.g., using DBU in THF at 0°C) .

- Multi-step organic synthesis : Starting from tetrahydrofuran derivatives, introducing oxo groups via oxidation, and protecting amines with tert-butyloxycarbonyl (Boc) groups .

Q. Key Considerations :

- Use chiral catalysts to preserve stereochemistry.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Q. How is the compound characterized after synthesis?

Methodological Answer: Standard analytical techniques include:

Advanced Research Questions

Q. How can researchers optimize reaction conditions for asymmetric synthesis of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require low temperatures (−20°C) to suppress side reactions .

- Catalyst screening : Chiral catalysts like Jacobsen’s Co-salen complexes improve enantiomeric excess (ee). For example, >90% ee was achieved in similar lactam syntheses .

- Kinetic control : Short reaction times (~2 hr) prevent epimerization of the oxotetrahydrofuran ring .

Data Contradiction Note : Some studies report conflicting yields for Boc protection steps (40–85%), likely due to moisture sensitivity. Use anhydrous conditions and molecular sieves for reproducibility .

Q. How to address discrepancies in safety data for handling this compound?

Methodological Answer:

- Hazard reconciliation : While some derivatives are labeled "no known hazard" , structurally similar tert-butyl formates are highly flammable (GHS02) . Implement universal precautions:

- Toxicity assessment : Assume potential respiratory irritation based on analogs (e.g., LD >2000 mg/kg in rodents) and use fume hoods .

Q. What role does stereochemistry play in the compound’s reactivity and pharmaceutical applications?

Methodological Answer:

- Reactivity : The (R)-configuration at C3 of tetrahydrofuran enhances nucleophilic attack at the carbonyl, critical for forming β-lactam intermediates in statin synthesis .

- Biological activity : Stereospecific binding to enzymes (e.g., PCSK9 inhibitors) is observed in analogs, where (R)-isomers show 10x higher potency than (S)-isomers .

Experimental Design Tip : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and validate purity .

Q. How to analyze reaction mechanisms involving this carbamate in complex transformations?

Methodological Answer:

- Isotopic labeling : Introduce at the carbonyl to track lactone ring-opening pathways via mass spectrometry .

- DFT calculations : Model transition states for Boc-deprotection steps (e.g., acid-mediated cleavage) to predict regioselectivity .

- Kinetic isotope effects (KIE) : Compare values to distinguish between concerted and stepwise mechanisms .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Flash chromatography on silica gel is effective for small scales (<10 g), but preparative HPLC may be needed for >50 g batches .

- Thermal stability : Decomposition above 80°C requires strict temperature control during Boc removal .

- Yield optimization : Pilot studies show a 15% yield drop at >1 mol scale due to mixing inefficiencies; use continuous-flow reactors to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.